(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, a benzylidene group, and a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(methylsulfanyl)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(methylsulfanyl)benzaldehyde with 2-aminothiazole-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, room temperature to mild heating.
Substitution: Halides or amines, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl-substituted thiazole derivatives.
Substitution: Various thiazole derivatives with different substituents replacing the sulfanyl group.
Scientific Research Applications
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: Studied for its potential anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of novel agrochemicals and pharmaceuticals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(methylsulfanyl)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one: Unique due to the presence of both a benzylidene and a methylsulfanyl group.
(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-aminothiazole: Lacks the sulfanyl group on the thiazole ring.
(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-methylthiazole: Contains a methyl group instead of a sulfanyl group on the thiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific and industrial applications.
Properties
IUPAC Name |
(5Z)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS3/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIFTQHMDCKSIB-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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